Trypanothione synthetase-IN-1

Enzyme inhibition kinetics Molecular docking Trypanothione synthetase

Trypanothione synthetase-IN-1 (CAS 2355349-41-4, Compound is a synthetically derived small molecule (C40H38F3N7O5S, MW 785.83) that acts as a competitive inhibitor of Leishmania infantum trypanothione synthetase (LiTryS). It was identified through a non-biased screening of an in-house library of 144 diverse molecules and characterized alongside other in-class inhibitors in a 2022 European Journal of Medicinal Chemistry study, which remains the primary repository of its quantitative activity profile.

Molecular Formula C40H38F3N7O5S
Molecular Weight 785.8 g/mol
Cat. No. B12413247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-1
Molecular FormulaC40H38F3N7O5S
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7)
InChIKeyQDQJVAJYYFXPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trypanothione Synthetase-IN-1: A Defined Competitive LiTryS Inhibitor for Kinetoplastid Research


Trypanothione synthetase-IN-1 (CAS 2355349-41-4, Compound 1) is a synthetically derived small molecule (C40H38F3N7O5S, MW 785.83) that acts as a competitive inhibitor of Leishmania infantum trypanothione synthetase (LiTryS) [1]. It was identified through a non-biased screening of an in-house library of 144 diverse molecules and characterized alongside other in-class inhibitors in a 2022 European Journal of Medicinal Chemistry study, which remains the primary repository of its quantitative activity profile [1].

Why Generic Substitution of Trypanothione Synthetase-IN-1 with Other In-Class Inhibitors Is Scientifically Unjustified


Trypanothione synthetase (TryS) inhibitors from the same screening campaign display divergent mechanisms of inhibition, kinetic parameters, and functional leishmanicidal activities that preclude simple substitution. Trypanothione synthetase-IN-1 is a competitive inhibitor that uniquely occupies both the polyamine and ATP binding sites of LiTryS, a binding mode not shared by other in-class compounds such as the mixed hyperbolic inhibitor Compound 4 or the non-competitive Compound 3 [1]. Furthermore, its whole-cell leishmanicidal efficacy and cytotoxic profile differ markedly from the most potent antiamastigote compound in the series, Compound 5, highlighting that subtle structural changes translate into functionally distinct outcomes [1].

Quantitative Differentiation of Trypanothione Synthetase-IN-1 Against Closest Chemical Analogs


Competitive Inhibition Mechanism and Binding Site: Distinct from Mixed-Hyperbolic Inhibitor Compound 4

Trypanothione synthetase-IN-1 (Compound 1) is a competitive inhibitor of LiTryS with respect to both ATP and polyamine substrates, in contrast to Compound 4 which is a mixed hyperbolic inhibitor with a Ki of 0.8 μM [1]. Molecular docking shows that Compound 1 occupies a binding site that overlaps the polyamine site and partially extends into the ATP site, while Compound 4's mechanism does not involve a simple competition with substrates [1].

Enzyme inhibition kinetics Molecular docking Trypanothione synthetase

Polyamine Substrate-Dependent IC50 Values: Comparison with In-Class Competitive Inhibitor Compound 3

Trypanothione synthetase-IN-1 exhibits differential IC50 values depending on the polyamine substrate used: 14.8 μM when triamine spermidine is the polyamine S, and 16.2 μM when glutathionylspermidine serves as the polyamine S [1][2]. Compound 3, another competitive inhibitor from the same study, is reported to have a Ki in the low micromolar range, but its specific substrate-dependent IC50 values are not yet publicly available in comparable detail, limiting direct cross-comparison [1].

Structure-activity relationship Substrate preference Enzyme kinetics

Leishmanicidal Activity Against Intracellular Amastigotes: Direct Comparison with Compound 5

In assays against intracellular L. infantum amastigotes, Trypanothione synthetase-IN-1 (Compound 1) demonstrates an EC50 of 13.5 ± 0.9 μM, which is 22.5-fold less potent than Compound 5 (EC50 = 0.6 μM) from the same study [1]. Against axenic amastigotes, Compound 1 has an EC50 of 21.5 ± 2.4 μM, while Compound 5 achieves an EC50 of 0.6 μM and a selectivity index of 35 [1].

Antileishmanial activity Intracellular amastigote Efficacy

Mammalian Cell Cytotoxicity Profile: Comparison with Compound 5's Selectivity Index

Trypanothione synthetase-IN-1 exhibits a CC50 of 15.9 ± 0.4 μM against human HepG2 hepatoma cells, yielding a limited selectivity window (ratio of CC50 to intracellular amastigote EC50 ≈ 1.18) [1]. In contrast, Compound 5 has a markedly superior selectivity index of 35 (CC50 not explicitly stated but inferred from EC50 of 0.6 μM and SI) [1]. This indicates that Compound 1 has a narrower therapeutic window in cellular models compared to the lead compound, Compound 5.

Cytotoxicity Selectivity index Host cell toxicity

Target Specificity Profile: Absence of Activity Against Human Glutathione Reductase Versus Trypanothione Reductase Dual Inhibitors

Trypanothione synthetase-IN-1 is reported to selectively inhibit LiTryS without data indicating concurrent activity against the related human glutathione reductase (hGR) or trypanothione reductase (TryR) [1]. In contrast, the structurally distinct analog Trypanothione synthetase-IN-5 (Compound 9) exhibits dual inhibitory activity against L. infantum TryR (IC50 = 20.5 μM) and hGR (IC50 = 62.4 μM) . This differential off-target profile suggests that Compound 1 may have a cleaner selectivity profile for TryS compared to TryR-targeting compounds, though formal selectivity data against the full panel of related oxidoreductases is not yet published.

Target selectivity Off-target liability Trypanothione reductase

Defined Application Scenarios for Trypanothione Synthetase-IN-1 Based on Evidenced Differentiation


Mechanistic Studies of Enzyme Inhibition: Competitive Binding Mode Elucidation

Trypanothione synthetase-IN-1 is optimally deployed as a tool compound in enzymatic assays aimed at characterizing the kinetic mechanism of LiTryS inhibition due to its well-defined competitive binding mode with respect to both ATP and polyamine substrates [1]. Its ability to occupy the overlapping polyamine/ATP binding pocket, confirmed by molecular docking, makes it suitable for studies investigating the active-site architecture of TryS, including site-directed mutagenesis, co-crystallization attempts, or molecular dynamics simulations [1].

Pharmacological Differentiation of TryS from TryR in Pathway Deconvolution

Because Trypanothione synthetase-IN-1 inhibits LiTryS without reported cross-inhibition of trypanothione reductase (TryR) or human glutathione reductase (hGR), it can be used to dissect the individual contributions of TryS versus TryR to parasite redox metabolism [1]. In contrast, trypanothione synthetase-IN-5 (Compound 9) inhibits both TryR and hGR, making it unsuitable for pathway-specific inhibition experiments . This selectivity advantage positions Compound 1 as a preferred pharmacological tool for studies requiring targeted modulation of the trypanothione biosynthetic enzyme alone.

Structure-Activity Relationship (SAR) Baseline for Competitive TryS Inhibitors

Given its distinct substrate-dependent IC50 values (14.8 μM for spermidine, 16.2 μM for glutathionylspermidine) and well-characterized competitive inhibition mechanism, Trypanothione synthetase-IN-1 serves as a robust baseline comparator for SAR campaigns aiming to improve potency at LiTryS [1]. Medicinal chemists can leverage its defined molecular formula (C40H38F3N7O5S) and reported docking pose to guide scaffold-hopping or fragment-based design endeavors.

Negative Control Compound for In Vivo Antileishmanial Efficacy Studies

Due to its inferior intracellular amastigote EC50 (13.5 μM) compared to Compound 5 (EC50 0.6 μM, SI 35) and its relatively narrow selectivity index (SI ≈ 1.18) in host cell models, Trypanothione synthetase-IN-1 is ideally positioned as a negative control compound in proof-of-concept animal studies investigating the TryS target hypothesis [1]. Its use as a comparator can help validate that observed in vivo efficacy with Compound 5 is mechanism-specific and not attributable to off-target effects common to the chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trypanothione synthetase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.